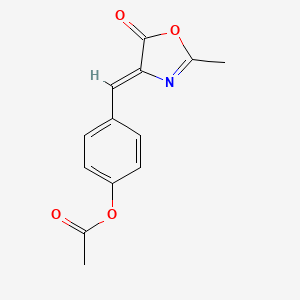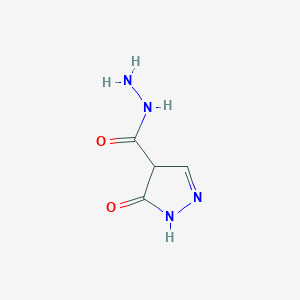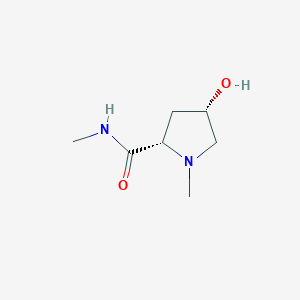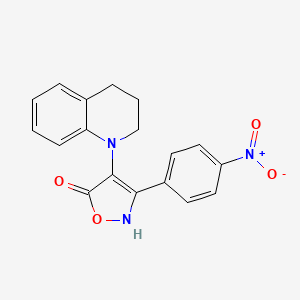
4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)-1,2-oxazol-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure combining a dihydroquinoline moiety with a nitrophenyl isoxazole ring, which may contribute to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Dihydroquinoline Moiety: The dihydroquinoline group can be introduced via a nucleophilic substitution reaction.
Nitration: The nitrophenyl group is usually introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroquinoline moiety.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in various substitution reactions, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the dihydroquinoline moiety.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted isoxazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Isoxazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its unique structure.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections or inflammatory diseases.
Industry
Material Science: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)isoxazol-5(2H)-one would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group may play a role in binding to active sites, while the isoxazole ring can provide stability and specificity.
類似化合物との比較
Similar Compounds
4-(3,4-Dihydroquinolin-1(2H)-yl)-3-phenylisoxazol-5(2H)-one: Lacks the nitro group, which may result in different biological activities.
4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-methylphenyl)isoxazol-5(2H)-one: Contains a methyl group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
The presence of the nitrophenyl group in 4-(3,4-Dihydroquinolin-1(2H)-yl)-3-(4-nitrophenyl)isoxazol-5(2H)-one distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research.
特性
CAS番号 |
61195-01-5 |
|---|---|
分子式 |
C18H15N3O4 |
分子量 |
337.3 g/mol |
IUPAC名 |
4-(3,4-dihydro-2H-quinolin-1-yl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H15N3O4/c22-18-17(20-11-3-5-12-4-1-2-6-15(12)20)16(19-25-18)13-7-9-14(10-8-13)21(23)24/h1-2,4,6-10,19H,3,5,11H2 |
InChIキー |
VMAMNEFHGGTRFM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(NOC3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


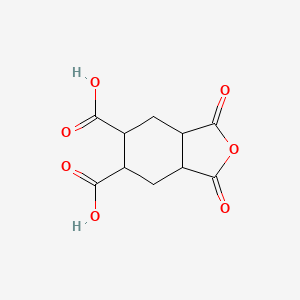
![tert-Butyl 5-cyano-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12875359.png)

![3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12875369.png)
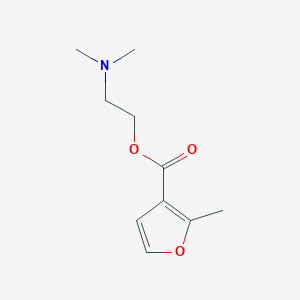

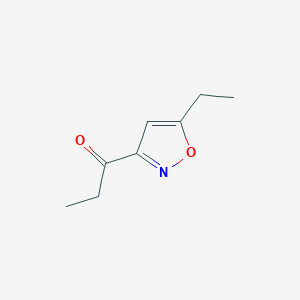
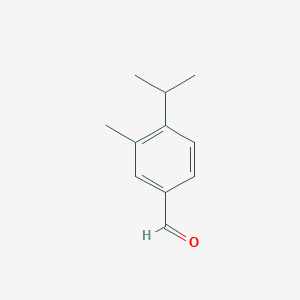
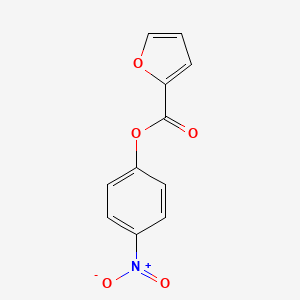
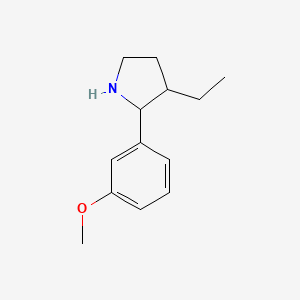
![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
